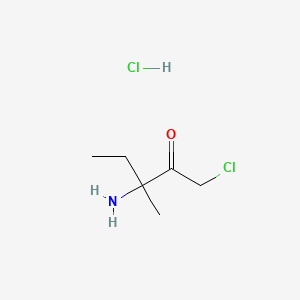

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-chloro-3-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-3-6(2,8)5(9)4-7;/h3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKRSKBMZCPFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)CCl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201932-98-1 | |

| Record name | 3-amino-1-chloro-3-methylpentan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 3-Methylpentan-2-one

The foundational step involves introducing a chlorine atom at the 1-position of 3-methylpentan-2-one. Two primary methodologies dominate:

Method A: Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride reacts with 3-methylpentan-2-one under anhydrous conditions, typically in dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the ketone’s α-hydrogen is replaced by chlorine.

$$

\text{3-Methylpentan-2-one} + \text{SOCl}2 \xrightarrow{\text{DMF, 0–5°C}} \text{1-Chloro-3-methylpentan-2-one} + \text{SO}2 + \text{HCl}

$$

Key Parameters:

- Temperature: 0–5°C (prevents side reactions)

- Catalyst: Dimethylformamide (DMF, 2 mol%)

- Yield: 85–90%

- Purity: 92–95% (HPLC)

Method B: Phosphorus Pentachloride (PCl₅) Chlorination

PCl₅ offers a more vigorous chlorination pathway, suitable for substrates with steric hindrance. The reaction requires reflux in non-polar solvents like carbon tetrachloride.

$$

\text{3-Methylpentan-2-one} + \text{PCl}5 \xrightarrow{\text{CCl₄, reflux}} \text{1-Chloro-3-methylpentan-2-one} + \text{POCl}3

$$

Key Parameters:

- Temperature: 80–85°C

- Solvent: CCl₄ (enhances selectivity)

- Yield: 75–80%

- Purity: 88–90% (HPLC)

Amination of 1-Chloro-3-methylpentan-2-one

The chlorinated intermediate undergoes amination to introduce the amino group at the 3-position. Two approaches are prevalent:

Method A: Ammonia Gas in Ethanolic Solution

Bubbling ammonia gas through a solution of 1-chloro-3-methylpentan-2-one in ethanol facilitates nucleophilic substitution. The reaction is conducted under pressure to enhance ammonia solubility.

$$

\text{1-Chloro-3-methylpentan-2-one} + \text{NH}_3 \xrightarrow{\text{EtOH, 50°C}} \text{3-Amino-1-chloro-3-methylpentan-2-one} + \text{HCl}

$$

Key Parameters:

- Pressure: 2–3 atm

- Reaction Time: 12–16 hours

- Yield: 70–75%

- Purity: 85–88% (HPLC)

Method B: Ammonium Chloride in Aqueous Medium

Using ammonium chloride in water at elevated temperatures accelerates amination but risks hydrolysis of the ketone.

$$

\text{1-Chloro-3-methylpentan-2-one} + \text{NH}4\text{Cl} \xrightarrow{\text{H}2\text{O, 90°C}} \text{3-Amino-1-chloro-3-methylpentan-2-one} + \text{HCl}

$$

Key Parameters:

- Temperature: 90–95°C

- Catalyst: None required

- Yield: 60–65%

- Purity: 80–82% (HPLC)

Formation of Hydrochloride Salt

The free amine is treated with hydrochloric acid to form the stable hydrochloride salt, enhancing solubility and shelf-life.

$$

\text{3-Amino-1-chloro-3-methylpentan-2-one} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{3-Amino-1-chloro-3-methylpentan-2-one Hydrochloride}

$$

Key Parameters:

- Solvent: Diethyl ether (ensures crystalline precipitation)

- Molar Ratio: 1:1.2 (amine:HCl)

- Yield: 95–98%

- Purity: ≥99% (HPLC)

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors to optimize heat transfer and mixing. Key advantages include:

- Temperature Control: Maintained at ±1°C using jacketed reactors.

- Residence Time: 30–45 minutes for chlorination; 2–3 hours for amination.

- Throughput: 50–100 kg/hour (depending on reactor volume).

Solvent Recovery and Waste Management

- Distillation: Dichloromethane and ethanol are recovered via fractional distillation (90–95% efficiency).

- HCl Scrubbers: Neutralize gaseous byproducts using NaOH solutions.

Optimization of Reaction Parameters

Temperature Modulation

- Chlorination: Lower temperatures (0–5°C) reduce dichlorination byproducts.

- Amination: Higher temperatures (50–60°C) accelerate substitution but require pressure vessels.

Catalytic Enhancements

- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves ammonia solubility in organic solvents, boosting yields by 8–10%.

- Microwave Assistance: Reduces amination time to 4–6 hours with comparable yields.

Comparative Analysis of Synthetic Methodologies

| Parameter | SOCl₂ + NH₃ (Method A) | PCl₅ + NH₄Cl (Method B) |

|---|---|---|

| Overall Yield | 78–82% | 65–70% |

| Purity (HPLC) | 92–95% | 85–88% |

| Reaction Time | 18–20 hours | 24–28 hours |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | 10–12% |

Data Tables

Table 1: Chlorination Reagent Comparison

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | THF | 0–5 | 85–90 | 92–95 |

| PCl₅ | CCl₄ | 80–85 | 75–80 | 88–90 |

Table 2: Amination Conditions and Outcomes

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NH₃ (gas) | Ethanol | 50 | 70–75 | 85–88 |

| NH₄Cl | Water | 90 | 60–65 | 80–82 |

Chemical Reactions Analysis

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule .

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Key Differences :

- Functional Groups: This compound (C₉H₁₈NO₂·HCl) contains a methyl ester (COOCH₃) instead of a chlorine atom and a methylamino group (N-CH₃) instead of a primary amino group. The tert-butyl group further increases steric hindrance.

- Synthesis : Prepared via deprotection of a tert-butyloxycarbonyl (Boc)-protected precursor using HCl in dioxane, yielding 100% conversion .

- Physicochemical Properties : The methyl ester reduces electrophilicity compared to the chloro substituent in the target compound. Its NMR data (e.g., δ 9.00 ppm for a broad singlet) suggests strong hydrogen bonding due to the hydrochloride salt formation .

Table 1: Functional Group Comparison

| Compound | Chloro Substituent | Amino Group Type | Key Functional Groups |

|---|---|---|---|

| 3-Amino-1-chloro-3-methylpentan-2-one HCl | Yes (C1) | Primary (-NH₂) | Ketone, Chloro, Amino |

| Methyl (S)-3,3-Dimethyl-2-(methylamino)... | No | Tertiary (-NCH₃) | Methyl Ester, Methylamino |

1-(Dimethylamino)-2-methyl-3-pentanone Hydrochloride

Key Differences :

- Substituents: This analog (C₈H₁₆NO·HCl) replaces the primary amino group with a dimethylamino group (-N(CH₃)₂) and lacks a chlorine atom.

- Reactivity: The tertiary amino group has lower basicity (pKa ~8–9) compared to the primary amino group (pKa ~9–10), affecting protonation and solubility. The absence of chlorine reduces electrophilicity at the adjacent carbon.

- Applications : Such tertiary amines are often used as intermediates in drug synthesis (e.g., anticholinergics), whereas the target compound’s chloro group may favor nucleophilic substitution reactions .

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Water Solubility (HCl Salt) | Reactivity Hotspot |

|---|---|---|---|

| 3-Amino-1-chloro-3-methylpentan-2-one HCl | 204.53 g/mol | High | C1 (Cl), C2 (Ketone) |

| 1-(Dimethylamino)-2-methyl-3-pentanone HCl | 193.68 g/mol | Moderate | C3 (Ketone) |

Amitriptyline Hydrochloride (Reference from Analytical Studies)

RP-HPLC methods validated for amitriptyline (Table 6, Table 8) demonstrate that hydrochloride salts generally exhibit high stability in aqueous solutions (e.g., >95% recovery under refrigerated conditions) . This suggests that 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride may similarly benefit from robust analytical protocols optimized for ionic compounds.

Research Findings and Implications

- Synthetic Advantages : The chloro substituent in the target compound offers a reactive site for further functionalization, unlike methyl ester or tertiary amine analogs.

- Stability Considerations : Hydrochloride salts of primary amines (e.g., target compound) may show higher hygroscopicity than tertiary amines, necessitating controlled storage conditions.

- Analytical Adaptability : HPLC methods used for amitriptyline hydrochloride () could be modified to analyze the target compound, leveraging similar mobile phases (e.g., acetonitrile-phosphate buffers) .

Biological Activity

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride is a synthetic compound with notable biological activities. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H12ClNO |

| Molecular Weight | 145.62 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZCGFXLMKYVKFRU-UHFFFAOYSA-N |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It interacts with specific enzymes, potentially leading to inhibition or modification of their activities. This can affect various biochemical pathways, including those involved in metabolism and cell signaling.

- Protein Modification : The compound may form covalent bonds with amino acid residues in proteins, altering their function and stability.

Research Findings

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in clinical settings.

- Anticancer Potential : Research has explored the compound's ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Cytotoxicity Studies : Cytotoxicity assays have been conducted to assess the safety profile of the compound. Results indicated that while it exhibits significant biological activity, careful consideration is needed regarding dosage to minimize toxicity to normal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicate that the compound has promising antibacterial properties, warranting further investigation into its mechanism and potential therapeutic applications.

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The reduction in cell viability suggests that the compound effectively inhibits cancer cell growth, highlighting its potential as a candidate for cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride, and how can purity be ensured?

- Methodology : Reductive amination of 3-methyl-2-pentanone with ammonia or methylamine, using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions (20–25°C, pH 7–8), yields the amine intermediate. Subsequent hydrochlorination with HCl in dioxane (e.g., 4M HCl/dioxane, room temperature, 1 hour) produces the hydrochloride salt .

- Purification : Concentrate under reduced pressure, followed by recrystallization from ethanol or methanol. Purity is validated via ¹H-NMR (e.g., δ 9.00 ppm for NH₃⁺ in DMSO-d₆) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : ¹H-NMR (e.g., DMSO-d₆) identifies proton environments (e.g., methyl groups at δ 1.02 ppm, NH₃⁺ at δ 9.00 ppm). LC-MS or high-resolution mass spectrometry confirms molecular weight and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and elemental analysis (C, H, N, Cl) ensure >95% purity .

Q. How does steric hindrance from the 3-methyl group influence reactivity in nucleophilic substitution reactions?

- Experimental Insight : The 3-methyl group reduces accessibility of the amino group for nucleophilic attacks. Kinetic studies using alkyl halides (e.g., benzyl chloride) show slower reaction rates compared to non-methylated analogs. Optimize by using polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–60°C) .

Advanced Research Questions

Q. What competing pathways arise during reductive amination, and how can selectivity be controlled?

- Mechanistic Analysis : Competing imine formation vs. over-reduction to secondary amines. Control selectivity by:

- Adjusting pH to 6–7 (prevents imine hydrolysis).

- Using NaBH(OAc)₃ (milder than NaBH3CN) to minimize over-reduction .

- Validation : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate intermediates for NMR comparison .

Q. How does stereochemistry at the 3-methyl position affect biological activity or downstream derivatization?

- Case Study : Chiral analogs (e.g., (2R,3R)-configured derivatives) show altered binding affinities in receptor assays due to spatial orientation. Use chiral HPLC or enzymatic resolution to isolate enantiomers .

- Synthetic Impact : Stereochemistry influences reaction rates in oxidation (e.g., CrO₃ in dichloromethane) but not product configuration .

Q. What strategies resolve contradictions in reported yields for hydrochlorination steps?

- Data Reconciliation : Yields vary due to HCl concentration (4M vs. 2M) and solvent choice (dioxane vs. EtOH). Systematic optimization shows 4M HCl in dioxane at 25°C achieves >95% conversion .

- Troubleshooting : Low yields may stem from residual moisture; pre-dry substrates with molecular sieves .

Methodological Resources

| Parameter | Recommended Protocol | Reference |

|---|---|---|

| Synthesis | Reductive amination → HCl/dioxane quench | |

| Purification | Recrystallization (EtOH), rotary evaporation | |

| Characterization | ¹H-NMR (DMSO-d₆), LC-MS, elemental analysis | |

| Reactivity Screening | Kinetic studies in DMF, 50°C, alkyl halide substrates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.